![molecular formula C19H24O5 B12907541 4'-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-[1,1'-biphenyl]-4-ol CAS No. 178873-86-4](/img/structure/B12907541.png)
4'-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-[1,1'-biphenyl]-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-[1,1’-biphenyl]-4-ol is a complex organic compound characterized by its biphenyl core and multiple ethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-[1,1’-biphenyl]-4-ol typically involves the reaction of 4-hydroxybiphenyl with 2-(2-(2-methoxyethoxy)ethoxy)ethyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-hydroxybiphenyl attacks the electrophilic carbon of the bromide, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
4’-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-[1,1’-biphenyl]-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 4’-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-[1,1’-biphenyl]-4-one.
Reduction: Formation of a more saturated biphenyl derivative.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4’-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-[1,1’-biphenyl]-4-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its solubility and stability.
Industry: Utilized in the formulation of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of 4’-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-[1,1’-biphenyl]-4-ol involves its interaction with molecular targets such as enzymes and receptors. The ethoxy groups enhance its solubility and facilitate its transport across biological membranes. The biphenyl core can interact with hydrophobic pockets in proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-(2-Methoxyethoxy)ethoxy)acetic acid
- 2-(2-(2-Methoxyethoxy)ethoxy)ethylamine
- Benzoic acid, 4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]
Uniqueness
4’-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-[1,1’-biphenyl]-4-ol is unique due to its biphenyl core combined with multiple ethoxy groups, which confer distinct solubility and reactivity properties. This combination makes it versatile for various applications in research and industry, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
178873-86-4 |
|---|---|
Molekularformel |
C19H24O5 |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
4-[4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]phenol |
InChI |
InChI=1S/C19H24O5/c1-21-10-11-22-12-13-23-14-15-24-19-8-4-17(5-9-19)16-2-6-18(20)7-3-16/h2-9,20H,10-15H2,1H3 |
InChI-Schlüssel |
IOYOEQRLYXRXKM-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCOCCOC1=CC=C(C=C1)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-N-[(3,4-dichlorophenyl)methyl]pyridazin-3-amine](/img/structure/B12907461.png)

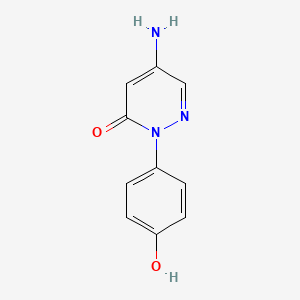


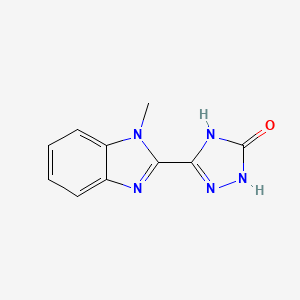
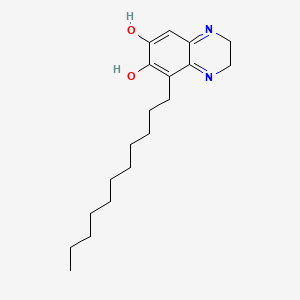
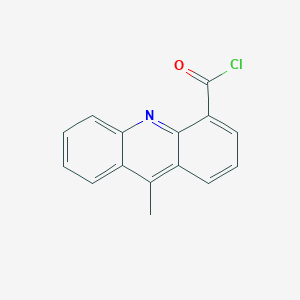
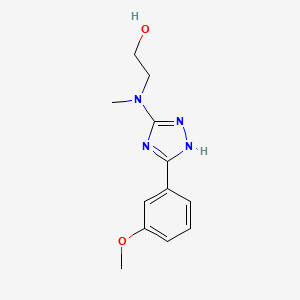
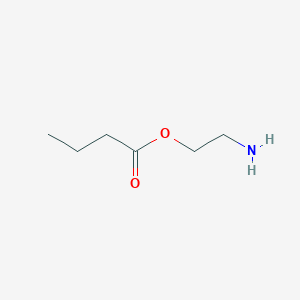

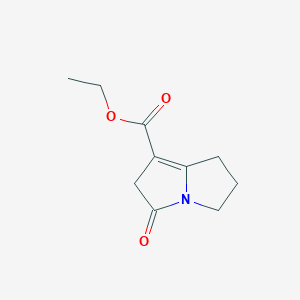
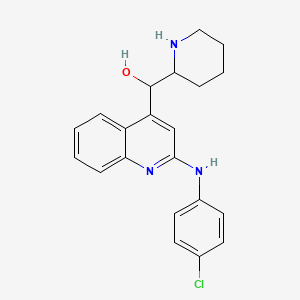
![5-(2-{Bis[4-(dimethylamino)phenyl]methylidene}hydrazinyl)-4-chloropyridazin-3(2h)-one](/img/structure/B12907543.png)
